molecular formula C22H26FN5O B5078194 1-ethyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-1H-pyrazole-5-carboxamide

1-ethyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5078194
M. Wt: 395.5 g/mol
InChI Key: TZGCAWAFIUSYNT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a fluorophenyl group, a dimethyl group, a tetrahydroindazole group, and a methylpyrazole carboxamide group. These functional groups could potentially confer a variety of chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the tetrahydroindazole ring and the various substituents .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its electronegativity and polarity. The compound’s solubility, melting point, and boiling point would also depend on its specific structure .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Depending on its specific properties, it might pose certain health risks, such as skin or eye irritation, respiratory irritation, or more serious hazards. Always refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its pharmacological activity, its potential use in materials science, or its reactivity in chemical reactions .

Properties

IUPAC Name

2-ethyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O/c1-5-27-19(9-14(2)26-27)21(29)25-18-11-22(3,4)12-20-17(18)13-24-28(20)16-8-6-7-15(23)10-16/h6-10,13,18H,5,11-12H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGCAWAFIUSYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2CC(CC3=C2C=NN3C4=CC(=CC=C4)F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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